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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Histidine-¹⁵N

isotope labeling in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The

unique properties of the histidine imidazole side chain, with a pKa near physiological pH, make

it a crucial residue in protein function, participating in catalysis, ligand binding, and protein-

protein interactions. ¹⁵N-labeling of histidine residues provides a powerful and sensitive probe

to investigate these roles at atomic resolution. This guide details the experimental protocols,

presents quantitative data, and illustrates key concepts and workflows.

Probing Histidine Tautomeric and Protonation
States
The imidazole ring of histidine can exist in three states: two neutral tautomers (Nδ1-H, denoted

as the τ tautomer, and Nε2-H, the π tautomer) and a positively charged, protonated state. The

¹⁵N chemical shifts of the imidazole nitrogens are exquisitely sensitive to the protonation state,

making ¹⁵N NMR the definitive tool for their characterization.[1][2][3]

A non-protonated nitrogen has a chemical shift around 250 ppm, while a protonated nitrogen

resonates between 170-180 ppm.[4][5] This large chemical shift difference allows for the

unambiguous determination of the protonation state and the dominant tautomer in a given

chemical environment.
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Below is a diagram illustrating the different states of the histidine imidazole ring and the

interconversion pathways.
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Histidine protonation and tautomeric states.

Table 1: Representative ¹⁵N Chemical Shifts of Histidine Imidazole Nitrogens

State Nδ1 Chemical Shift (ppm) Nε2 Chemical Shift (ppm)

Protonated (His+) ~178 ~174

τ Tautomer (Nδ1-H) ~183.5 ~266.5

π Tautomer (Nε2-H) ~261.5 ~167.5

Note: These are representative values and can vary depending on the local chemical

environment.[6][7]

Investigating Protein-Ligand Interactions through
Chemical Shift Perturbation
One of the most powerful applications of ¹⁵N-histidine labeling is in the study of protein-ligand

interactions.[8][9] The binding of a ligand to a protein will often perturb the local chemical

environment of nearby residues, leading to changes in their NMR chemical shifts. This

phenomenon, known as Chemical Shift Perturbation (CSP), can be monitored using ¹H-¹⁵N

Heteronuclear Single Quantum Coherence (HSQC) experiments on a ¹⁵N-labeled protein.[1] By

titrating an unlabeled ligand into a solution of the ¹⁵N-labeled protein, one can track the

movement of peaks in the HSQC spectrum to identify the binding site and determine the

dissociation constant (Kd) of the interaction.[10][11]
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The workflow for a typical ¹H-¹⁵N HSQC titration experiment is depicted below.
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¹H-¹⁵N HSQC titration workflow.

Table 2: Example of Chemical Shift Perturbation Data for Ligand Binding to a ¹⁵N-Histidine

Labeled Protein

Histidine
Residue

Ligand
Concentration
(μM)

¹H Shift (ppm) ¹⁵N Shift (ppm)
Combined
CSP (ppm)

His25 0 8.25 178.1 0.000

50 8.30 178.3 0.057

100 8.35 178.5 0.114

200 8.45 178.9 0.228

His53 0 7.98 177.5 0.000

50 7.99 177.5 0.010

100 8.00 177.6 0.022

200 8.01 177.6 0.032

Note: The combined CSP is often calculated using the formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ],

where α is a weighting factor (typically around 0.14) to account for the different chemical shift

ranges of ¹H and ¹⁵N.[9][12]

Elucidating Enzyme Kinetics and Mechanisms with
¹⁵N Relaxation Dispersion
NMR relaxation dispersion experiments are powerful tools for studying the kinetics of biological

processes that occur on the microsecond to millisecond timescale.[4] For proteins containing

histidine in their active sites, ¹⁵N-histidine labeling allows for the investigation of enzyme

catalytic cycles, conformational changes, and proton transfer events.[5][13]

By measuring the transverse relaxation rate (R₂) of the ¹⁵N nucleus as a function of a variable

radiofrequency field, one can extract kinetic and thermodynamic parameters of the exchange
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process between different states of the histidine residue.

The diagram below outlines the general principle of a relaxation dispersion experiment.
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Principle of NMR relaxation dispersion.

Table 3: Hypothetical ¹⁵N Relaxation Dispersion Data for a Catalytic Histidine

CPMG Field (Hz) R₂ (s⁻¹) for His72

50 15.2

100 12.8

200 10.1

400 8.5

800 8.1

1000 8.0

Note: The decrease in R₂ with increasing CPMG field strength is characteristic of an exchange

process. Fitting this data can provide the exchange rate (k_ex) and the populations of the

exchanging states.

Experimental Protocols
¹⁵N-Histidine Labeling of Proteins in E. coli
Objective: To produce a protein with ¹⁵N incorporated specifically at histidine residues for NMR

studies.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein

of interest.

Minimal medium (e.g., M9) components.

¹⁵N-L-Histidine.
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Unlabeled amino acid mix lacking histidine.

IPTG or other inducing agent.

Standard cell culture and protein purification equipment.

Protocol:

Prepare M9 minimal medium containing all necessary salts and a carbon source (e.g.,

glucose).

Supplement the medium with a complete mixture of unlabeled amino acids, omitting L-

histidine.

Add ¹⁵N-L-Histidine to the medium at a concentration of 50-100 mg/L.[14]

Inoculate the medium with an overnight culture of the E. coli expression strain.

Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Induce protein expression with the appropriate concentration of the inducing agent (e.g., 1

mM IPTG).

Continue to grow the cells for the desired time and temperature to allow for protein

expression.

Harvest the cells by centrifugation.

Purify the ¹⁵N-histidine labeled protein using standard chromatographic techniques (e.g., Ni-

NTA affinity chromatography if the protein has a His-tag, followed by size-exclusion

chromatography).[15]

¹H-¹⁵N HSQC Titration Experiment
Objective: To identify the ligand binding site and determine the binding affinity by monitoring

chemical shift perturbations.

Materials:
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Purified ¹⁵N-labeled protein (0.1-0.5 mM) in a suitable NMR buffer (e.g., 25 mM phosphate

buffer, pH 6.5, with 5-10% D₂O).[16][17]

Concentrated stock solution of the unlabeled ligand in the same NMR buffer.

NMR spectrometer equipped with a cryoprobe.

Protocol:

Sample Preparation: Prepare the ¹⁵N-labeled protein sample in an NMR tube. Ensure the

sample is stable and free of precipitates.[17]

Initial Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the free protein. This will

serve as the reference spectrum.[18][19][20]

Titration: Add a small aliquot of the concentrated ligand stock solution to the protein sample.

Mix thoroughly by gentle inversion.

Data Acquisition: Record a ¹H-¹⁵N HSQC spectrum after each addition of the ligand. It is

crucial to allow the sample to equilibrate before each measurement.[8]

Repeat: Continue the titration until the protein is saturated with the ligand, or until no further

chemical shift changes are observed.

Data Processing: Process all spectra identically using software such as NMRPipe or

TopSpin.[15]

Data Analysis:

Overlay the spectra and assign the resonances.

Track the chemical shift changes for each assigned residue.

Calculate the combined chemical shift perturbation (CSP) for each residue at each titration

point.[12]

Plot the CSP values as a function of the ligand concentration for each affected residue.
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Fit the resulting binding isotherms to a suitable binding model (e.g., a one-site binding

model) to extract the dissociation constant (Kd).[21]

Conclusion
L-Histidine-¹⁵N labeling is an indispensable tool in biomolecular NMR, providing detailed

insights into the structure, function, and dynamics of proteins. The applications detailed in this

guide, from elucidating protonation states and tautomerism to quantifying ligand binding and

enzyme kinetics, highlight the versatility and power of this technique. The provided protocols

and data serve as a practical resource for researchers, scientists, and drug development

professionals seeking to leverage ¹⁵N-histidine NMR in their work. The continued development

of NMR methodology, coupled with advanced isotopic labeling strategies, will undoubtedly

further expand the scope of questions that can be addressed using this powerful approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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